molecular formula C13H12N4O7 B14720925 N-methylaniline;2,4,6-trinitrophenol CAS No. 14953-19-6

N-methylaniline;2,4,6-trinitrophenol

Cat. No.: B14720925
CAS No.: 14953-19-6
M. Wt: 336.26 g/mol
InChI Key: IJKRIDJKDLQYNK-UHFFFAOYSA-N
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Description

N-methylaniline;2,4,6-trinitrophenol: is a compound that combines the properties of both N-methylaniline and 2,4,6-trinitrophenol. N-methylaniline is an aniline derivative with the chemical formula C₆H₅NH(CH₃), known for its use as an intermediate in the production of dyes and agrochemicals .

Properties

CAS No.

14953-19-6

Molecular Formula

C13H12N4O7

Molecular Weight

336.26 g/mol

IUPAC Name

N-methylaniline;2,4,6-trinitrophenol

InChI

InChI=1S/C7H9N.C6H3N3O7/c1-8-7-5-3-2-4-6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,8H,1H3;1-2,10H

InChI Key

IJKRIDJKDLQYNK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Catalytic Alkylation of Aniline

Reaction Mechanism :
Aniline reacts with methanol in the presence of acid or metal catalysts to yield N-methylaniline. A representative protocol involves:

  • Catalyst System : Chromium-copper catalysts (e.g., Cr₂O₃-CuO) at 200–300°C under autogenous pressure.
  • Conditions :
    • Molar ratio (aniline:methanol) = 1:2–1:5
    • Temperature: 250–300°C
    • Pressure: 40–55 atm
    • Reaction time: 3–8 hours.

Yield : 80–90% conversion, with minor byproducts (e.g., N,N-dimethylaniline).

Reductive Methylation

An alternative route employs formaldehyde and hydrogen gas in the presence of palladium or nickel catalysts. This method avoids high temperatures but requires careful control of reducing conditions.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

Picric acid (C₆H₂(NO₂)₃OH) is synthesized via nitration of phenol or chlorobenzene derivatives. Two industrial methods are prevalent:

Direct Nitration of Phenol

Steps :

  • Sulfonation : Phenol is treated with concentrated H₂SO₄ at 100°C to form phenol-2,4-disulfonic acid.
  • Nitration : The sulfonated intermediate is reacted with concentrated HNO₃ (≥90%) at 120–150°C, replacing sulfonic groups with nitro groups.
    Yield : 70–85%.

Nitration of Chlorobenzene

  • Dinitration : Chlorobenzene is nitrated to 1-chloro-2,4-dinitrobenzene using HNO₃/H₂SO₄.
  • Hydrolysis : The chloro group is hydrolyzed to –OH under alkaline conditions, yielding 2,4-dinitrophenol.
  • Final Nitration : Further nitration with fuming HNO₃ produces picric acid.

Critical Note : Both methods require strict temperature control to prevent explosions due to picric acid’s high sensitivity.

Preparation of N-Methylaniline;2,4,6-Trinitrophenol Complex

The ionic complex forms via proton transfer from picric acid to N-methylaniline. Key methods include:

Solution-Based Crystallization

Procedure :

  • Stoichiometric Mixing : Equimolar solutions of N-methylaniline (in ethanol) and picric acid (in methanol) are combined.
  • Reaction :
    • Acid-base reaction: C₆H₂(NO₂)₃OH + C₆H₅NHCH₃ → [C₆H₅NH₂CH₃]⁺[C₆H₂(NO₂)₃O]⁻
    • Stirring duration: 1–2 hours at 25–40°C.
  • Crystallization : Slow solvent evaporation (ethanol/methanol) yields yellow crystals.

Characterization Data :

  • Single-Crystal XRD : Monoclinic system (space group P21/c) with ionic and hydrogen-bonding interactions.
  • FT-IR : Bands at 3186 cm⁻¹ (N⁺–H stretch), 1534 cm⁻¹ (asymmetric NO₂), and 1359 cm⁻¹ (symmetric NO₂).

Solvent-Free Mechanochemical Synthesis

For scalable production, grinding equimolar solid reactants (N-methylaniline and picric acid) in a ball mill induces proton transfer. This method avoids solvents but requires precise control of grinding time and energy input.

Comparative Analysis of Synthetic Methods

Table 1 : Key Parameters for this compound Preparation

Method Solvent Temperature (°C) Yield (%) Crystal Quality
Solution Crystallization Methanol 25–40 85–93 High (single crystals)
Mechanochemical None Ambient 75–80 Moderate (polycrystalline)

Table 2 : Spectroscopic Signatures of the Complex

Technique Key Observations
¹H NMR δ 8.61 ppm (picrate aromatic H), δ 7.32 ppm (N-methylaniline H)
UV-Vis λ_max = 350 nm (charge-transfer band)
Fluorescence Emission at 530 nm (green) upon excitation at 340 nm

Q & A

Basic: What are the key steps in synthesizing 2,4,6-trinitrophenol (TNP), and how can researchers control reaction conditions to optimize yield and purity?

Methodological Answer:
TNP synthesis involves nitration of phenol derivatives. A common protocol includes:

Sulfonation: React phenol with sulfuric acid to form phenolsulphonic acid.

Nitration: Introduce nitric acid to sulfonated intermediates under controlled cooling (0–5°C) to prevent over-nitration or decomposition .

Crystallization: Slowly cool the reaction mixture to promote crystal growth. Vacuum filtration and repeated washing with ice-cold water remove residual acids .
Critical Parameters:

  • Temperature Control: Excessive heat during nitration risks explosive decomposition.
  • Purity Monitoring: Use HPLC or FTIR to verify intermediate stability and final product purity.

Basic: What safety protocols are critical when handling TNP in laboratory settings?

Methodological Answer:
TNP is a shock-sensitive explosive when dry. Key protocols include:

  • Moisture Retention: Store TNP in aqueous solution or wet sand to prevent crystallization .
  • Metal Avoidance: Never use metal tools or containers (e.g., copper, iron) due to formation of explosive metal picrates .
  • Static Control: Ground equipment and use non-sparking tools during transfers .
  • Ventilation: Use fume hoods to avoid inhalation of toxic vapors (e.g., nitrogen oxides) .
    Emergency Response: Isolate spills within 800 meters and use dry sand for absorption .

Basic: How can aqueous-phase TNP contamination be detected using fluorescence-based methods?

Methodological Answer:
Fluorescent probes like nitrogen-phosphorus-doped carbon dots (N,P-CDs) or metal-organic frameworks (MOFs) exploit TNP’s electron-deficient structure:

Carbon Dots: Synthesize N,P-CDs from biomass (e.g., Ganoderma lucidum) via hydrothermal carbonization. TNP quenches fluorescence via inner filter effect (IFE) with detection limits ≤1 µM .

MOFs: Design amine-functionalized Zn-MOFs for selective TNP binding. Fluorescence quenching occurs through Förster resonance energy transfer (FRET) and electrostatic interactions .
Validation: Compare results with HPLC-MS to confirm sensitivity and selectivity in complex matrices .

Advanced: How do metal-organic frameworks (MOFs) achieve selective detection of TNP in complex aqueous environments, and what design principles enhance their sensitivity?

Methodological Answer:
MOFs leverage structural tunability for TNP selectivity:

  • Amine Functionalization: Free -NH₂ groups in MOFs (e.g., [NH₂(CH₃)₂][Zn₄O(bpt)₂(bdc-NH₂)₀.₅]) form hydrogen bonds with TNP’s phenolic -OH, enhancing binding affinity .
  • π-π Stacking: Aromatic ligands in MOFs (e.g., biphenyltricarboxylate) interact with TNP’s nitroaromatic core, improving selectivity over other nitro compounds .
  • Luminescence Quenching: Electron transfer from MOF to TNP reduces emission intensity. Sensitivity can reach sub-ppb levels in water .
    Experimental Optimization: Adjust ligand ratios and solvent conditions during MOF synthesis to maximize quantum yield .

Advanced: What experimental challenges arise when analyzing TNP’s vapor pressure and sublimation thermodynamics, and how can these be addressed?

Methodological Answer:
TNP’s volatility is low but critical for environmental fate studies:

  • Knudsen Cell Technique: Measure vapor pressure at 25–100°C under vacuum to avoid decomposition. Data fit the Clausius-Clapeyron equation (log₁₀p = A – B/T) .
  • Decomposition Risks: Sublimation above 100°C may trigger explosive degradation. Use microgram-scale samples and inert atmospheres .
  • Data Interpretation: Compare experimental enthalpies of sublimation (ΔHₛᵤᵦ ~120 kJ/mol) with DFT calculations to validate models .

Advanced: How do environmental factors influence the degradation pathways of TNP in soil and water systems, and what analytical methods track its transformation products?

Methodological Answer:
TNP degrades via microbial and abiotic pathways:

  • Biodegradation: Rhodococcus erythropolis reduces TNP to hydride-Meisenheimer complexes, followed by denitration to picramic acid. Monitor using LC-MS/MS and isotopic labeling .
  • Photodegradation: UV exposure cleaves nitro groups, forming 2,4-dinitrophenol. Use UV-Vis spectroscopy and radical trapping (e.g., TEMPO) to identify reactive oxygen species .
  • Adsorption Studies: Clay minerals (e.g., hydrotalcites) adsorb TNP via anion exchange. Characterize using X-ray diffraction and BET surface area analysis .

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